4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride chemical structure and properties
4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride chemical structure and properties
An In-Depth Technical Guide to 4-(4-Chloro-2-fluorobenzoyl)piperidine Hydrochloride: Synthesis, Properties, and Application in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of atypical antipsychotic medications, most notably Risperidone.[1][2] The unique arrangement of its substituted benzoyl ring and the piperidine moiety makes it a valuable building block in the construction of complex pharmacologically active molecules.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthetic protocol, and the applications of this compound, with a focus on providing practical insights for researchers and professionals in the field of drug development.
Chemical Structure and Identification
The molecular structure of 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride consists of a piperidine ring acylated at the 4-position with a 4-chloro-2-fluorobenzoyl group. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's stability and water solubility, facilitating its handling and use in subsequent synthetic steps.[4]
Figure 1: Chemical structure of 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 1159824-09-5 | [5][6] |
| IUPAC Name | (4-chloro-2-fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [6] |
| Molecular Formula | C₁₂H₁₄Cl₂FNO | [5][6] |
| Molecular Weight | 278.15 g/mol | [5][6] |
| Synonyms | (4-chloro-2-fluorophenyl)(4-piperidinyl)methanone hydrochloride | [6] |
Physicochemical Properties
Understanding the physicochemical properties of 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride is essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 222-224 °C | [7] |
| Solubility | Soluble in water | [4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [8] |
Synthesis Protocol: A Detailed Step-by-Step Guide
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by the deprotection of a piperidine nitrogen protecting group. This approach ensures regioselectivity and high yields.
Rationale for the Synthetic Strategy
The use of a protecting group for the piperidine nitrogen is crucial to prevent side reactions during the Friedel-Crafts acylation. The secondary amine of piperidine is nucleophilic and would react with the acylating agent or the Lewis acid catalyst. An N-acetyl group is a suitable choice as it is stable under the acidic conditions of the Friedel-Crafts reaction and can be readily removed by acid hydrolysis.
Figure 2: Synthetic workflow for 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride.
Step 1: Friedel-Crafts Acylation of N-Acetylpiperidine
Reaction: 1-Acetylpiperidine + 4-Chloro-2-fluorobenzoyl chloride → N-Acetyl-4-(4-chloro-2-fluorobenzoyl)piperidine
Materials:
-
1-Acetylpiperidine
-
4-Chloro-2-fluorobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Add a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the formation of the acylium ion complex. The use of a strong Lewis acid like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution.[4][9]
-
Acylation: Add a solution of 1-acetylpiperidine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acetyl-4-(4-chloro-2-fluorobenzoyl)piperidine.
Step 2: Deprotection of N-Acetyl-4-(4-chloro-2-fluorobenzoyl)piperidine
Reaction: N-Acetyl-4-(4-chloro-2-fluorobenzoyl)piperidine + HCl → 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride
Materials:
-
N-Acetyl-4-(4-chloro-2-fluorobenzoyl)piperidine (from Step 1)
-
Hydrochloric acid (6N)
-
Isopropanol
-
Diethyl ether
Protocol:
-
Hydrolysis: To the crude product from Step 1, add 6N hydrochloric acid. Heat the mixture to reflux for 2-4 hours.[7] The acidic conditions facilitate the hydrolysis of the amide bond to remove the acetyl protecting group.[10]
-
Crystallization: After cooling the reaction mixture to room temperature, a precipitate of 4-(4-chloro-2-fluorobenzoyl)piperidine hydrochloride should form.
-
Purification: Collect the solid by filtration and wash with cold diethyl ether. Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to obtain the pure 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride as a crystalline solid.[7]
Structural Elucidation and Spectral Analysis
Confirmation of the chemical structure is paramount. The following are expected spectral data and their interpretations.
Table 3: Representative Spectral Data
| Technique | Expected Key Signals and Interpretation |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) consistent with a trisubstituted benzene ring. The fluorine and chlorine substituents will influence the chemical shifts and coupling patterns. Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the piperidine ring protons. The proton at the 4-position, adjacent to the carbonyl group, will be deshielded. N-H Proton: A broad singlet corresponding to the protonated amine of the hydrochloride salt, which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) characteristic of a ketone carbonyl carbon. Aromatic Carbons: Several signals in the aromatic region (δ 110-165 ppm), with the carbons attached to fluorine and chlorine showing characteristic chemical shifts and C-F coupling. Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the piperidine ring. |
| FTIR (cm⁻¹) | C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the aryl ketone carbonyl stretching vibration. N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of the N-H stretch of a secondary ammonium salt. C-Cl Stretch: An absorption in the fingerprint region (around 600-800 cm⁻¹) indicating the presence of the C-Cl bond. C-F Stretch: A strong absorption band typically in the range of 1000-1400 cm⁻¹. |
| Mass Spec. | Molecular Ion Peak (M+) : The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₂H₁₃ClFNO). Due to the presence of chlorine, an isotopic peak at M+2 in an approximate 3:1 ratio is expected. Fragmentation Pattern: Characteristic fragmentation would involve cleavage of the bond between the carbonyl group and the piperidine ring, and fragmentation of the piperidine ring itself. |
Application in the Synthesis of Risperidone
4-(4-Chloro-2-fluorobenzoyl)piperidine serves as a pivotal intermediate in the multi-step synthesis of Risperidone, an atypical antipsychotic drug.[1][2] The synthesis involves the N-alkylation of the piperidine nitrogen with a chloroethyl-substituted pyrimidinone derivative.
Figure 3: Role of 4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride in Risperidone synthesis.
The secondary amine of the deprotected piperidine acts as a nucleophile, displacing the chloride on the pyrimidinone side chain. This reaction is typically carried out in the presence of a base to neutralize the HCl formed and may be facilitated by a catalyst such as potassium iodide.[4][11][12]
Safety, Handling, and Toxicology
As a chemical intermediate, proper handling and safety precautions are essential.
Hazard Identification:
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[13]
-
Respiratory Irritant: May cause respiratory irritation.[13]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(4-Chloro-2-fluorobenzoyl)piperidine hydrochloride is a fundamentally important building block in medicinal chemistry, particularly for the synthesis of antipsychotic drugs. Its synthesis, while requiring careful control of reaction conditions, is a robust process accessible to researchers. A thorough understanding of its chemical properties, synthetic route, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in drug discovery and development.
References
- BenchChem. (2025). The Synthesis of Risperidone: A Technical Guide to the Role of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
-
PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(4-Fluorobenzoyl)piperidine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In PubChem.
- Jubilant Life Sciences Limited. (n.d.).
- Chemistry Steps. (2026, March 18). Synthesis of Risperidone.
-
PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-(4-Fluorobenzoyl)piperidine hydrochloride.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Parameters for calculation of 50% lethal dose (LD50) using the arithmetic methods of Karber.
- Google Patents. (2004, January 29). WO 2004/009591 A1.
- TCI Chemicals. (n.d.). Protecting Agents.
- Guidechem. (n.d.). 4-(4-chloro-2-fluorobenzoyl)piperidine hydrochloride 1159824-09-5.
- Guidechem. (n.d.). 4-(4-chloro-2-fluorobenzoyl)piperidine hydrochloride 1159824-09-5.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (2009, February 10).
- PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds.
- Benchchem. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride.
- Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides.
Sources
- 1. Synthesis of Risperidone - Chemistry Steps [chemistrysteps.com]
- 2. Piperidine Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. jocpr.com [jocpr.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 11. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 14. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
